1,3,4-Thiadiazolidine-2,5-dione 1,3,4-Thiadiazolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 19692-10-5
VCID: VC8177244
InChI: InChI=1S/C2H2N2O2S/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6)
SMILES: C1(=O)NNC(=O)S1
Molecular Formula: C2H2N2O2S
Molecular Weight: 118.12 g/mol

1,3,4-Thiadiazolidine-2,5-dione

CAS No.: 19692-10-5

Cat. No.: VC8177244

Molecular Formula: C2H2N2O2S

Molecular Weight: 118.12 g/mol

* For research use only. Not for human or veterinary use.

1,3,4-Thiadiazolidine-2,5-dione - 19692-10-5

CAS No. 19692-10-5
Molecular Formula C2H2N2O2S
Molecular Weight 118.12 g/mol
IUPAC Name 1,3,4-thiadiazolidine-2,5-dione
Standard InChI InChI=1S/C2H2N2O2S/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6)
Standard InChI Key GWJXPQLRAJGAOI-UHFFFAOYSA-N
SMILES C1(=O)NNC(=O)S1
Canonical SMILES C1(=O)NNC(=O)S1

Chemical Identity and Structural Features

Molecular Architecture

1,3,4-Thiadiazolidine-2,5-dione consists of a thiadiazolidine core, where positions 1, 3, and 4 are occupied by nitrogen atoms, while positions 2 and 5 feature ketone groups. The sulfur atom is integrated into the ring at position 1, contributing to the compound’s electronic and steric properties. The IUPAC name, 1,3,4-thiadiazolidine-2,5-dione, reflects this arrangement .

Key structural descriptors:

  • SMILES: C1(=O)NNC(=O)S1

  • InChIKey: GWJXPQLRAJGAOI-UHFFFAOYSA-N

  • CAS Registry Number: 19692-10-5

Crystallographic and Conformational Data

While experimental crystallographic data for 1,3,4-thiadiazolidine-2,5-dione remain limited, computational models predict a planar ring structure stabilized by resonance between the carbonyl groups and the adjacent nitrogen atoms . The 3D conformer exhibits slight puckering due to the sulfur atom’s larger atomic radius, which introduces torsional strain .

Synthesis and Derivative Formation

Dipotassium 1,3,4-Thiadiazole-2,5-bis(thiolate)

This derivative, synthesized by treating 1,3,4-thiadiazole-2,5-dithiol with potassium hydroxide , serves as a versatile reagent for constructing symmetrical disulfides. Its utility stems from its stability and absence of foul-smelling thiol byproducts . For example, in the presence of MOF-199 and CuO nanoparticles, it facilitates the coupling of aryl/alkyl halides to form disulfides in yields up to 98% .

1,3,4-Thiadiazolidine-2,5-dithione

The dithione variant (CAS 4628-94-8) is another critical derivative, often isolated as a dipotassium salt . Its reactivity in sulfur-transfer reactions makes it valuable in organocatalysis and materials science .

Physicochemical Properties

Computed Molecular Properties

The following table summarizes key properties derived from computational analyses :

PropertyValueMethod/Source
Molecular Weight118.12 g/molPubChem 2.1
XLogP3-0.3XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.6.11
Hydrogen Bond Acceptors3Cactvs 3.4.6.11
Topological Polar Surface Area83.5 ŲCactvs 3.4.6.11
Rotatable Bond Count0Cactvs 3.4.6.11

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are absent in the reviewed literature, the compound’s structure suggests characteristic carbonyl stretching vibrations near 1700 cm⁻¹ and N–H stretches around 3300 cm⁻¹. Mass spectrometry would likely show a molecular ion peak at m/z 118 .

Industrial and Research Applications

Organic Synthesis

The dipotassium bis(thiolate) derivative is a green alternative to traditional thiols, enabling efficient C–S bond formation without malodorous intermediates . This aligns with industrial demands for sustainable methodologies.

Materials Science

The planar conjugated system of 1,3,4-thiadiazolidine-2,5-dione could be exploited in designing organic semiconductors or ligands for metal-organic frameworks (MOFs) . Its electron-deficient nature may facilitate charge transport in photovoltaic devices.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator